REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>C(O)C.[Pt]=O>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][N:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[N:7]=1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=N1)C=O
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue (1.6 g) was purified by chromatography on alumina (60 g, Type UGI)
|
Type
|
WASH
|
Details
|
eluting with ether-hexane (1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1)CN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |